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Compound of Interest

Compound Name: Hexyl isovalerate

Cat. No.: B077030 Get Quote

Introduction
Hexyl isovalerate, also known as hexyl 3-methylbutanoate, is a significant ester in the field of

flavor and fragrance chemistry. It is valued for its characteristic sweet, fruity aroma, often

described as reminiscent of green apple, unripe fruit, and strawberry.[1][2] This profile makes it

a versatile ingredient for creating and enhancing fruit-based flavors in a wide array of food and

beverage products. This document provides detailed application notes, experimental protocols,

and biochemical insights for researchers, scientists, and drug development professionals

working with this compound.

Chemical and Physical Properties
Hexyl isovalerate is a colorless liquid with a distinct fruity odor.[1] Its fundamental properties

are summarized in the table below.
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Property Value Reference

IUPAC Name hexyl 3-methylbutanoate [3]

Synonyms
Hexyl isopentanoate, n-Hexyl

isovalerate
[3]

CAS Number 10032-13-0 [3]

Molecular Formula C11H22O2 [3]

Molecular Weight 186.29 g/mol [3]

Appearance Colorless liquid [1]

Odor Profile
Sweet, fruity, green apple,

strawberry, unripe fruit
[1][2]

Taste Profile Green, fruity, apple, pear [4]

Boiling Point 215 °C [5]

Flash Point 84 °C (190 °F) [6]

Specific Gravity 0.852–0.859 g/cm³ @ 25°C [6]

Refractive Index 1.417–1.421 @ 20°C [6]

Solubility
Insoluble in water; soluble in

alcohol and most fixed oils
[7]

Applications in the Food and Beverage Industry
Hexyl isovalerate is "Generally Recognized As Safe" (GRAS) by the Flavor and Extract

Manufacturers Association (FEMA), with the designation FEMA Number 3500.[3] It is widely

used to impart or enhance fruity notes in various products. Its ability to provide a natural-

smelling unripe fruit character is particularly valuable in creating authentic fruit flavors.[1]

Key Application Areas:
Beverages: Enhances the flavor profile of fruit juices, soft drinks, and teas, providing a fresh

and juicy character.[8]
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Confectionery: Used in candies, gums, and fruit snacks to deliver a distinct apple or mixed

fruit flavor.

Baked Goods: Imparts fruity notes to pastries, cakes, and other baked items.

Dairy Products: Adds a sweet, fruity dimension to ice cream, yogurt, and puddings.[8]

Recommended Usage Levels:
While the optimal concentration of hexyl isovalerate can vary significantly based on the

product matrix and desired flavor profile, the following table provides some reported average

maximum usage levels.

Product Category Average Maximum Usage Level (ppm)

Baked Goods 51.70

Non-alcoholic Beverages 21.50

Source: The Good Scents Company[6]

Experimental Protocols
Quantitative Analysis by Headspace Solid-Phase
Microextraction (HS-SPME) GC-MS
This protocol outlines a general procedure for the quantitative analysis of hexyl isovalerate in

a liquid food matrix, such as a beverage.

Objective: To determine the concentration of hexyl isovalerate in a sample.

Materials:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

HS-SPME autosampler

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
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20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

Sample (e.g., fruit juice)

Internal Standard (IS) solution (e.g., ethyl heptanoate in methanol, 100 µg/mL)

Sodium chloride (NaCl), analytical grade

Hexyl isovalerate standard solutions for calibration curve

Vortex mixer

Thermostatic water bath or heating block

Procedure:

Sample Preparation:

Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of

volatile compounds into the headspace.

Spike the sample with a known amount of the internal standard solution (e.g., 10 µL of 100

µg/mL ethyl heptanoate).

Immediately seal the vial with a magnetic screw cap.

Gently vortex the vial for 30 seconds to dissolve the salt.

HS-SPME Extraction:

Place the vial in the autosampler tray.

Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15

minutes) with agitation.

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g.,

30 minutes) at the same temperature with continued agitation.
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GC-MS Analysis:

After extraction, the SPME fiber is automatically retracted and inserted into the hot GC

inlet (e.g., 250°C) for thermal desorption of the analytes for a set time (e.g., 5 minutes).

The desorbed compounds are separated on a suitable capillary column (e.g., HP-5MS, 30

m x 0.25 mm x 0.25 µm).

The GC oven temperature program can be set as follows: initial temperature of 40°C for 2

minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C, and hold for 5

minutes.

The mass spectrometer is operated in electron ionization (EI) mode (70 eV) and scans a

mass range of m/z 35-350.

Quantification:

Identify hexyl isovalerate and the internal standard based on their retention times and

mass spectra.

Generate a calibration curve by analyzing standard solutions of hexyl isovalerate of

known concentrations.

Calculate the concentration of hexyl isovalerate in the sample by comparing the peak

area ratio of the analyte to the internal standard against the calibration curve.

Sensory Evaluation: Triangle Test
This protocol describes a triangle test to determine if a perceptible difference exists between a

standard product and a product containing added hexyl isovalerate.

Objective: To determine if the addition of hexyl isovalerate at a specific concentration creates

a perceivable sensory difference.

Materials:

A panel of at least 24-30 trained or consumer panelists.
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Two product samples: a control (A) and a test sample (B) with added hexyl isovalerate.

Identical tasting cups, coded with random three-digit numbers.

Water and unsalted crackers for palate cleansing.

Individual sensory booths with controlled lighting and ventilation.

Ballots for recording responses.

Procedure:

Sample Preparation:

Prepare the control sample (A) and the test sample (B) with the desired concentration of

hexyl isovalerate.

For each panelist, prepare three coded samples in tasting cups. Two cups will contain one

sample, and the third cup will contain the other sample. There are six possible

presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.

Randomize the presentation order for each panelist.

Tasting Session:

Instruct the panelists that they will receive three samples, two of which are identical and

one is different.

Their task is to identify the odd sample.

Panelists should cleanse their palate with water and a cracker before starting and between

samples.

Panelists evaluate the samples from left to right and record their choice on the ballot.

Data Analysis:

Count the number of correct identifications.
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Use a statistical table for the triangle test (based on the number of panelists and the

number of correct answers) to determine if the result is statistically significant at a chosen

confidence level (e.g., p < 0.05).

A significant result indicates that a perceptible difference exists between the control and

the test sample.

Diagrams
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Caption: Workflow for Flavor Analysis using HS-SPME GC-MS.
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Caption: Biosynthesis of Hexyl Isovalerate in Fruits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of Hexyl Isovalerate in Flavor Chemistry:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-chemistry
https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-chemistry
https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-chemistry
https://www.benchchem.com/product/b077030#application-of-hexyl-isovalerate-in-flavor-chemistry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077030?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

